

2-Chlorobenzoyl cyanide chemical properties

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Compound of Interest

Compound Name: 2-Chlorobenzoyl cyanide

Cat. No.: B1598579

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An In-depth Technical Guide to the Chemical Properties of **2-Chlorobenzoyl Cyanide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **2-Chlorobenzoyl cyanide** (CAS RN: 35022-42-5). While experimental data for certain physical properties of this specific compound are not widely available, this guide synthesizes information from analogous compounds, spectroscopic data, and established chemical principles to offer valuable insights for researchers in organic synthesis and medicinal chemistry. Particular attention is given to its role as a potential building block in the synthesis of novel pharmaceutical agents, drawing parallels with structurally related compounds used in drug discovery.

Introduction: Unveiling a Versatile Chemical Intermediate

2-Chlorobenzoyl cyanide, with the molecular formula C_8H_4ClNO , is an aromatic acyl cyanide. [1] This class of compounds is characterized by a cyanide group attached to a carbonyl carbon, rendering them highly reactive and versatile intermediates in organic synthesis. The presence of a chlorine atom at the ortho position of the phenyl ring further modulates the electronic properties and reactivity of the molecule, making it a subject of interest for the synthesis of complex organic molecules, including pharmacologically active compounds. This guide aims to

provide a detailed exploration of its chemical characteristics, empowering researchers to harness its synthetic potential.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical Properties

While comprehensive experimental data for the physical properties of **2-Chlorobenzoyl cyanide** are not readily available in the literature, a summary of its key identifiers is presented in Table 1. The lack of reported melting and boiling points suggests that this compound may be thermally labile or has not been extensively characterized in its pure form.

Table 1: Physical and Chemical Identifiers for **2-Chlorobenzoyl Cyanide**

Property	Value	Source(s)
CAS Number	35022-42-5	[1]
Molecular Formula	C ₈ H ₄ ClNO	[1]
Molecular Weight	165.58 g/mol	[2]
Synonyms	(2-Chlorophenyl)oxoacetonitrile	N/A

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds.

The ¹H-NMR spectrum of **2-Chlorobenzoyl cyanide** in CDCl₃ exhibits characteristic signals for the aromatic protons. A published spectrum shows a multiplet in the aromatic region, with a distinct downfield shift for the proton ortho to the carbonyl group due to its electron-withdrawing

nature. The reported chemical shifts are δ 8.15 (dd, $J = 7.7, 1.4$ Hz, 1H) and 7.64-7.23 (m, 3H).
[3]

While a specific ^{13}C -NMR spectrum for **2-Chlorobenzoyl cyanide** was not found, predictions based on analogous structures such as 2-chlorobenzoic acid and other benzoyl cyanides can be made.[3] The spectrum is expected to show signals for the carbonyl carbon, the cyanide carbon, and the aromatic carbons, with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift.

The IR spectrum of **2-Chlorobenzoyl cyanide** is predicted to show strong, characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) and carbonyl ($\text{C}=\text{O}$) functional groups. The $\text{C}\equiv\text{N}$ stretch is typically observed around $2200\text{-}2250\text{ cm}^{-1}$, while the $\text{C}=\text{O}$ stretch for an acyl cyanide is expected in the region of $1680\text{-}1700\text{ cm}^{-1}$. Additional bands corresponding to the aromatic C-H and C=C stretching, as well as the C-Cl stretch, would also be present.

In a mass spectrum of **2-Chlorobenzoyl cyanide**, the molecular ion peak (M^+) would be expected at m/z 165, with a characteristic $\text{M}+2$ isotopic peak at m/z 167 with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

The synthesis of **2-Chlorobenzoyl cyanide** can be approached through several routes, with the choice of method often depending on the availability of starting materials and desired scale.

Synthesis from 2-Chlorobenzoyl Chloride

A common and effective method for the synthesis of acyl cyanides is the reaction of the corresponding acyl chloride with a cyanide salt. Drawing a parallel to the synthesis of 2,3-dichlorobenzoyl cyanide, a plausible and efficient route to **2-Chlorobenzoyl cyanide** involves the reaction of 2-chlorobenzoyl chloride with a cyanide source such as cuprous cyanide or a mixture of sodium cyanide and a catalytic amount of a copper(I) salt.[4]

Caption: Synthesis of **2-Chlorobenzoyl Cyanide** from 2-Chlorobenzoyl Chloride.

Experimental Protocol (Proposed):

- To a solution of 2-chlorobenzoyl chloride in an anhydrous aprotic solvent (e.g., acetonitrile or toluene), add cuprous cyanide.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture and filter to remove insoluble salts.
- The filtrate is then concentrated under reduced pressure.
- The crude product can be purified by vacuum distillation or crystallization.

Synthesis via Oxidation of 2-Chlorobenzyl Cyanide

An alternative synthetic approach involves the oxidation of the more readily available 2-chlorobenzyl cyanide. A general procedure for the synthesis of benzoyl cyanides from benzyl cyanides has been reported, with a 53% ¹H-NMR yield for **2-chlorobenzoyl cyanide**.^[3]

Caption: Oxidative Synthesis of **2-Chlorobenzoyl Cyanide**.

Reactivity and Synthetic Applications

Acyl cyanides are potent electrophiles and participate in a variety of chemical transformations. The reactivity of **2-Chlorobenzoyl cyanide** is governed by the electrophilic carbonyl carbon and the cyanide group, with the ortho-chloro substituent influencing the electronic and steric environment.

Nucleophilic Acyl Substitution

The carbonyl group of **2-Chlorobenzoyl cyanide** is susceptible to attack by nucleophiles, leading to the displacement of the cyanide ion, which is a good leaving group. This reactivity allows for the introduction of the 2-chlorobenzoyl moiety into various molecules.

Acylative Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions of acyl chlorides with organoboron reagents (Suzuki-Miyaura coupling) are powerful methods for the formation of ketones.^[5] By analogy, **2-Chlorobenzoyl cyanide** could potentially be utilized in similar transformations, offering an alternative to the more common acyl chlorides.

Precursor to Heterocyclic Systems

A significant application of acyl cyanides is in the synthesis of heterocyclic compounds. The analogous 2,3-dichlorobenzoyl cyanide is a key intermediate in the synthesis of the antiepileptic drug lamotrigine.^{[6][7][8][9]} This proceeds through a condensation reaction with aminoguanidine followed by cyclization. This established synthetic pathway highlights the potential of **2-Chlorobenzoyl cyanide** as a precursor for novel triazine derivatives with potential pharmacological activity.

Caption: Proposed Synthesis of a Lamotrigine Analogue.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-Chlorobenzoyl cyanide** is not readily available, the handling and safety precautions should be based on its structural features as an acyl cyanide and general knowledge of cyanide-containing compounds.

Hazard Assessment

2-Chlorobenzoyl cyanide should be considered highly toxic. Like other organic cyanides, it can be harmful if ingested, inhaled, or absorbed through the skin.^[10] Upon hydrolysis, which can be catalyzed by moisture, it may release hydrogen cyanide gas, which is extremely poisonous. Contact with acids will also liberate hydrogen cyanide. It is also expected to be a skin and eye irritant.

Handling and Personal Protective Equipment (PPE)

All handling of **2-Chlorobenzoyl cyanide** should be conducted in a well-ventilated chemical fume hood.^[11] Appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical safety goggles, must be worn.^[11]

Storage

2-Chlorobenzoyl cyanide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, acids, and oxidizing agents.[12][13] It is advisable to store it under an inert atmosphere to prevent degradation.

Conclusion

2-Chlorobenzoyl cyanide is a reactive and synthetically valuable chemical intermediate. While some of its physical properties are yet to be fully documented, its known spectroscopic data, plausible synthetic routes, and the established applications of structurally similar compounds underscore its potential in organic synthesis and drug discovery. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and can anticipate its utility in the construction of complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds with potential biological activity.

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